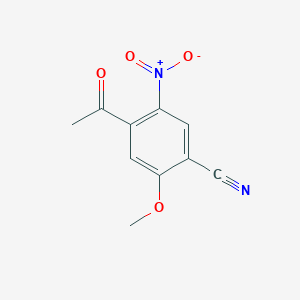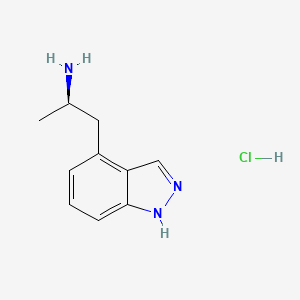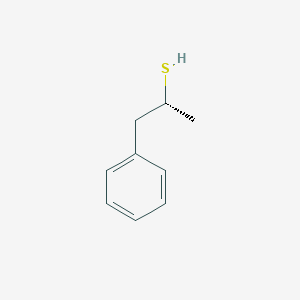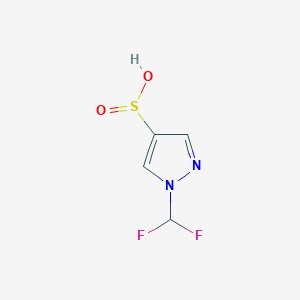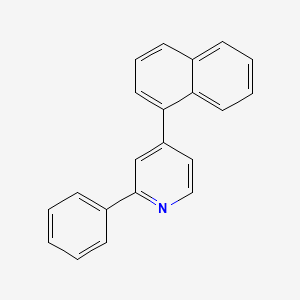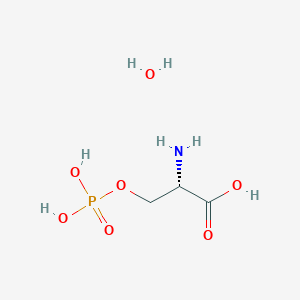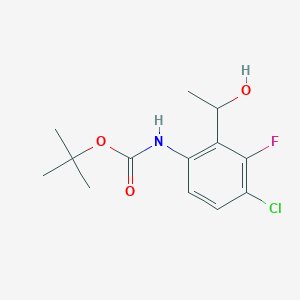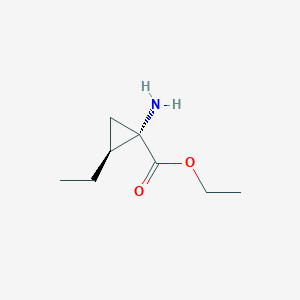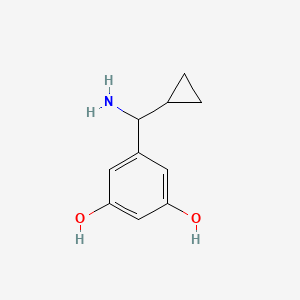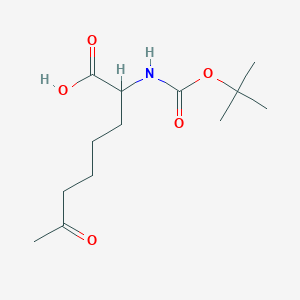
4-(Difluoromethyl)-3-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-iodoaniline is an organic compound with the molecular formula C7H6F2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethyl and iodine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-iodoaniline typically involves the introduction of the difluoromethyl group and the iodine atom onto the aniline ring. One common method is the electrophilic iodination of 4-(Difluoromethyl)aniline using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes or the use of more efficient catalysts to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-3-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethyl)-3-azidoaniline .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-iodoaniline involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine groups. These functional groups can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. For example, the difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Iodoaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)aniline:
Uniqueness: 4-(Difluoromethyl)-3-iodoaniline is unique due to the presence of both the difluoromethyl and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H6F2IN |
|---|---|
Peso molecular |
269.03 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)5-2-1-4(11)3-6(5)10/h1-3,7H,11H2 |
Clave InChI |
GGMAZEQZFNUCDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


